2-Methoxypropane-1-sulfonamide

Description

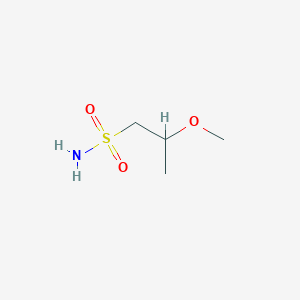

Structure

3D Structure

Properties

IUPAC Name |

2-methoxypropane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO3S/c1-4(8-2)3-9(5,6)7/h4H,3H2,1-2H3,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPHOMHAVTCUVIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1564882-15-0 | |

| Record name | 2-methoxypropane-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methoxypropane-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Foreword

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents. The synthesis of novel sulfonamide derivatives is therefore of significant interest in the pursuit of new drug candidates. This guide provides a comprehensive technical overview of the synthesis and characterization of a specific aliphatic sulfonamide, 2-methoxypropane-1-sulfonamide. As a Senior Application Scientist, the following discourse is structured to not only provide detailed experimental protocols but also to offer insights into the rationale behind the chosen synthetic strategies and analytical techniques. Every procedure is designed as a self-validating system, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Aliphatic Sulfonamides

While aromatic sulfonamides have a long and storied history in medicine, their aliphatic counterparts are gaining increasing attention. The incorporation of aliphatic scaffolds can significantly modulate the physicochemical properties of a molecule, including its solubility, lipophilicity, and metabolic stability. This compound serves as an excellent model compound for exploring the synthesis and characterization of this class of molecules. Its structure combines a simple aliphatic backbone with a methoxy group, offering interesting possibilities for structure-activity relationship (SAR) studies in drug discovery programs. The synthesis of this molecule is a two-step process, beginning with the preparation of the key intermediate, 2-methoxypropane-1-sulfonyl chloride, followed by its reaction with ammonia.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is approached via a reliable and scalable two-step synthetic sequence. The first step involves the conversion of a commercially available alcohol, 2-methoxy-1-propanol, to the corresponding sulfonyl chloride. The second step is the subsequent reaction of this sulfonyl chloride with ammonia to furnish the desired sulfonamide.

Step 1: Synthesis of 2-Methoxypropane-1-sulfonyl chloride

The conversion of alcohols to sulfonyl chlorides is a fundamental transformation in organic synthesis. For this procedure, we will utilize thionyl chloride (SOCl₂) in the presence of a base, a method known for its efficiency and the convenient removal of byproducts.

Reaction Scheme:

Experimental Protocol:

-

Materials:

-

2-Methoxy-1-propanol

-

Thionyl chloride (SOCl₂)

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methoxy-1-propanol (1.0 eq) and anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add pyridine (1.1 eq) to the stirred solution.

-

Add thionyl chloride (1.2 eq) dropwise via a dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, carefully quench the reaction by slowly adding it to a stirred mixture of ice and water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x).

-

Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-methoxypropane-1-sulfonyl chloride.

-

The crude product can be purified by vacuum distillation.

-

Causality Behind Experimental Choices:

-

The use of pyridine is crucial as it acts as a base to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing potential side reactions and degradation of the product.

-

The reaction is performed at 0 °C initially to control the exothermic nature of the reaction between the alcohol and thionyl chloride.

-

Anhydrous conditions are necessary as thionyl chloride readily reacts with water.

Step 2: Synthesis of this compound

The final step in the synthesis is the reaction of the prepared 2-methoxypropane-1-sulfonyl chloride with ammonia. Using aqueous ammonia is a convenient and effective method for this transformation.

Reaction Scheme:

Experimental Protocol:

-

Materials:

-

2-Methoxypropane-1-sulfonyl chloride

-

Concentrated aqueous ammonia (ammonium hydroxide)

-

Dichloromethane (DCM)

-

Distilled water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

-

Procedure:

-

Dissolve the 2-methoxypropane-1-sulfonyl chloride (1.0 eq) in DCM in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia (e.g., 5-10 eq) to the stirred solution.

-

Stir the reaction mixture vigorously at 0 °C for 1 hour and then at room temperature for 4-6 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

-

Wash the organic layer with distilled water, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

-

Self-Validating System:

The success of this synthesis can be validated at each step. The formation of the sulfonyl chloride in Step 1 can be confirmed by the disappearance of the starting alcohol peak and the appearance of a new product peak in GC-MS analysis. The final product in Step 2 can be verified by its characteristic spectroscopic data (NMR, IR, MS) and its purity assessed by HPLC.

Mandatory Visualization:

Caption: Synthetic workflow for this compound.

Characterization of this compound

Thorough characterization of the synthesized compound is essential to confirm its identity, purity, and structure. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR spectra are crucial for the characterization of this compound.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum will provide information about the number of different types of protons and their connectivity.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment ~4.8 - 5.2 br s 2H -SO₂NH₂ ~3.5 - 3.8 m 1H -CH(CH₃)- ~3.4 s 3H -OCH₃ ~3.1 - 3.3 m 2H -CH₂SO₂- ~1.2 d 3H -CH(CH₃)- -

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will indicate the number of different carbon environments in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment ~75 - 80 -OCH₂- ~58 - 62 -OCH₃ ~55 - 60 -CH₂SO₂- ~30 - 35 -CH(CH₃)- ~15 - 20 -CH(CH₃)-

Rationale for Predicted Shifts:

-

The protons of the sulfonamide group (-SO₂NH₂) are expected to appear as a broad singlet due to quadrupole broadening from the nitrogen atom and exchange with trace amounts of water.

-

The methine proton adjacent to the methoxy group will be a multiplet due to coupling with the neighboring methyl and methylene protons.

-

The methoxy protons will appear as a sharp singlet.

-

The methylene protons adjacent to the sulfonyl group will be deshielded and appear as a multiplet.

-

The methyl protons will be a doublet due to coupling with the methine proton.

-

In the ¹³C NMR spectrum, the carbon atoms attached to electronegative oxygen and sulfur atoms will be downfield.

3.1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Vibration | Assignment |

| 3350 - 3250 | N-H stretch | -SO₂NH₂ |

| 2980 - 2850 | C-H stretch | Aliphatic C-H |

| 1350 - 1310 | S=O asymmetric stretch | Sulfonyl group |

| 1160 - 1120 | S=O symmetric stretch | Sulfonyl group |

| 1100 - 1000 | C-O stretch | Ether linkage |

3.1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₄H₁₁NO₃S), the expected molecular weight is 153.05 g/mol .

| m/z | Ion |

| 154.05 | [M+H]⁺ |

| 176.03 | [M+Na]⁺ |

| 136.04 | [M-NH₃+H]⁺ |

Note: The predicted mass spectrometry data is sourced from PubChem.[1]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for determining the purity of the synthesized compound.

-

Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm

-

Injection Volume: 10 µL

-

-

Expected Result: A single major peak should be observed, indicating a high degree of purity. The retention time will be specific to the compound under the given conditions.

Safety Precautions

-

Thionyl chloride is a corrosive and lachrymatory substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Pyridine is a flammable and toxic liquid. It should also be handled in a fume hood.

-

Concentrated aqueous ammonia is corrosive and has a strong odor. Handle with care in a fume hood.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a well-ventilated area and avoid inhalation.

-

Always wear appropriate PPE when handling any chemicals in the laboratory.

Conclusion

This guide provides a detailed and scientifically grounded framework for the synthesis and characterization of this compound. By following the outlined protocols and understanding the rationale behind the experimental choices, researchers can confidently prepare and validate this and similar aliphatic sulfonamides. The provided characterization data, while based on established principles and data from analogous structures, serves as a reliable guide for the analysis of the synthesized compound. This work underscores the importance of a systematic and well-documented approach in chemical synthesis and characterization, which is paramount for the advancement of drug discovery and development.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]. Accessed January 26, 2026.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxypropane-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxypropane-1-sulfonamide is a sulfonamide-containing organic compound with potential applications in medicinal chemistry and drug discovery. The presence of the sulfonamide functional group, a well-established pharmacophore, suggests its potential for biological activity. A thorough understanding of its physicochemical properties is paramount for its development as a potential drug candidate, as these properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, along with detailed protocols for its experimental characterization.

Molecular Structure and Identifiers

The foundational step in characterizing any chemical entity is to establish its structure and unambiguous identifiers.

| Identifier | Value | Source |

| CAS Number | 808148-28-9 | [1] |

| Molecular Formula | C₅H₁₃NO₃S | [1] |

| Molecular Weight | 167.23 g/mol | [1] |

| SMILES | CC(C)(CS(=O)(=O)N)OC | [1] |

Predicted Physicochemical Properties

In the absence of extensive experimental data, computational methods provide valuable initial estimates of a compound's physicochemical profile. These predictions are instrumental in guiding experimental design and prioritizing resources.

| Property | Predicted Value | Source |

| LogP | -0.3001 | [1] |

| Topological Polar Surface Area (TPSA) | 69.39 Ų | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

The negative LogP value suggests that this compound is likely to be a hydrophilic compound, with a preference for aqueous environments over lipid phases. The TPSA, a descriptor for the surface area of polar atoms, further supports its potential for good membrane permeability.

Acid-Base Properties: The Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) is the primary ionizable center in this compound. The proton on the nitrogen atom is acidic and can be lost to form an anion. The acidity of this proton, quantified by its pKa, is a critical parameter influencing the compound's solubility, lipophilicity, and interaction with biological targets at different pH values.

Caption: Acid-base equilibrium of the sulfonamide group.

Experimental Protocols for Physicochemical Characterization

To provide a comprehensive understanding of this compound, the following experimental protocols are recommended for the determination of its key physicochemical properties.

Protocol 1: Determination of pKa by UV-Metric Titration

This method is based on the principle that the UV-Visible absorbance spectrum of a compound changes as it ionizes. By monitoring these changes as a function of pH, the pKa can be determined.

Materials:

-

This compound

-

UV-Vis Spectrophotometer with a thermostatted cuvette holder

-

Calibrated pH meter

-

Automated titrator or precision micropipettes

-

Aqueous buffers of known pH (e.g., phosphate, borate)

-

Standardized solutions of HCl and NaOH (e.g., 0.1 M)

-

Methanol or other suitable co-solvent if aqueous solubility is low

Procedure:

-

Prepare a stock solution of this compound in the chosen solvent.

-

In a thermostatted titration vessel, add a known volume of an appropriate aqueous buffer.

-

Add a small aliquot of the compound's stock solution to the buffer to achieve a final concentration that gives a measurable UV absorbance.

-

Record the initial UV-Vis spectrum (e.g., from 200-400 nm) and the initial pH.

-

Titrate the solution with the standardized acid or base in small, precise increments.

-

After each addition, allow the pH to stabilize, then record the pH and the full UV-Vis spectrum.

-

Continue the titration until the pH has traversed at least 2 units on either side of the expected pKa.

-

Analyze the spectral data using appropriate software to determine the pKa. This typically involves plotting absorbance at a specific wavelength versus pH and fitting the data to the Henderson-Hasselbalch equation.

Protocol 2: Determination of Lipophilicity (LogD) by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the partition coefficient of a compound between an aqueous and an immiscible organic phase.

Materials:

-

This compound

-

n-Octanol (pre-saturated with the aqueous buffer)

-

Aqueous buffer of a specific pH (e.g., phosphate-buffered saline, pH 7.4), pre-saturated with n-octanol

-

Separatory funnels or vials

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Prepare a stock solution of this compound in the aqueous buffer.

-

Add equal volumes of the aqueous stock solution and the pre-saturated n-octanol to a separatory funnel or vial.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.

-

Allow the two phases to separate completely. Centrifugation can be used to expedite this process.

-

Carefully collect aliquots from both the aqueous and the n-octanol layers.

-

Determine the concentration of the compound in each phase using a validated analytical method.

-

Calculate the distribution coefficient (D) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The LogD is the base-10 logarithm of this ratio.

Protocol 3: Aqueous Solubility Determination

This protocol determines the equilibrium solubility of the compound in an aqueous medium.

Materials:

-

This compound (solid)

-

Aqueous buffer of interest (e.g., water, PBS)

-

Small vials with screw caps

-

Thermostatted shaker incubator

-

Syringe filters (e.g., 0.45 µm)

-

Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the aqueous buffer.

-

Seal the vial and place it in a shaker incubator at a controlled temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After incubation, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Dilute the filtrate as necessary and determine the concentration of the dissolved compound using a validated analytical method.

-

The determined concentration represents the equilibrium solubility of the compound.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel compound like this compound.

Caption: A streamlined workflow for characterizing a new chemical entity.

Conclusion

While specific experimental data for this compound is limited in the public domain, this guide provides a solid foundation for its scientific investigation. The predicted properties suggest a hydrophilic compound with potential for good ADME characteristics. The detailed experimental protocols outlined herein offer a clear path for researchers to determine the key physicochemical parameters necessary for advancing its study in drug discovery and development. A systematic approach, as depicted in the characterization workflow, will ensure the generation of high-quality, reliable data to fully elucidate the profile of this promising molecule.

References

- Acrylamide/2-acrylamido-2-methylpropane sulfonic acid sodium salt-based hydrogels: synthesis and characterization.

- 808148-28-9 | 2-Methoxy-2-methylpropane-1-sulfonamide | ChemScene.

-

2-Methoxy-2-phenylpropane-1-sulfonamide | C10H15NO3S | CID 121552389 - PubChem. Available at: [Link]

- CAS 598-53-8: Propane, 2-methoxy - CymitQuimica.

-

Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides - PubMed. Available at: [Link]

-

2-Methoxypropene - Wikipedia. Available at: [Link]

- 2-Methoxy-2-methylpropane-1-sulfonamide | 808148-28-9 | IHB14828 - Biosynth.

-

2-Methoxypropane | C4H10O | CID 11721 - PubChem - NIH. Available at: [Link]

- CAS No : 598-53-8| Chemical Name : 2-Methoxy Propane | Pharmaffiliates.

- 1934866-39-3|2-Methoxy-N-methylpropane-1-sulfonamide|BLD Pharm.

- 2-Ethylamino-1-(4-methoxyphenyl)propane hydrochloride - Chem-Impex.

-

Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PubMed Central. Available at: [Link]

-

Determination of Lipophilicity Constants of Sulfonamide Substituents - ACS Publications. Available at: [Link]

- EP1704140B1 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulphonamide - Google Patents.

-

(PDF) Solubility prediction of sulfonamides at various temperatures using a single determination - ResearchGate. Available at: [Link]

- accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - RSC Publishing.

- mass spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl isopropyl ether image diagram doc brown's advanced organic chemistry revision notes.

-

Solubility of Three Veterinary Sulfonamides in Supercritical Carbon Dioxide by a Recirculating Equilibrium Method | Journal of Chemical & Engineering Data - ACS Publications. Available at: [Link]

-

Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches - NIH. Available at: [Link]

-

Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures - SciELO. Available at: [Link]

-

The lipophilicity parameters of sulfonamide derivatives were clustered... - ResearchGate. Available at: [Link]

- Solubility prediction of sulfonamides at various temperatures using a single determination.

-

Methods for Determination of Lipophilicity - Encyclopedia.pub. Available at: [Link]

-

Experiment stands corrected: accurate prediction of the aqueous p K a values of sulfonamide drugs using equilibrium bond lengths - ResearchGate. Available at: [Link]

-

Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available at: [Link]

-

2-Acrylamido-2-methylpropane sulfonic acid - Wikipedia. Available at: [Link]

- Advanced Organic Chemistry: 1 H NMR spectrum of 2-methoxypropane.

- 2-Methoxy Propane | CAS No- 598-53-8 | Simson Pharma Limited.

-

Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009 - Food Safety and Inspection Service. Available at: [Link]

-

Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides - The Royal Society of Chemistry. Available at: [Link]

-

(2s)-1-methoxy-n-methylpropane-2-sulfonamide - PubChemLite. Available at: [Link]

Sources

An In-depth Technical Guide to 2-Methoxypropane-1-sulfonamide (CAS 1564882-15-0)

This guide provides a comprehensive overview of 2-Methoxypropane-1-sulfonamide, a molecule of interest within contemporary chemical research. While publicly available data on this specific compound is limited, this document synthesizes the available information and provides expert insights based on the broader class of sulfonamides, offering a foundational understanding for researchers, scientists, and drug development professionals.

Core Molecular Attributes

This compound is a chemical compound identified by the CAS number 1564882-15-0. Its fundamental properties, as aggregated from supplier databases, are summarized below.

| Property | Value | Source |

| CAS Number | 1564882-15-0 | |

| Molecular Formula | C4H11NO3S | |

| Molecular Weight | 153.20 g/mol | |

| IUPAC Name | This compound | |

| Canonical SMILES | CS(=O)(=O)CC(C)OC | |

| Physical State | Solid (predicted) |

Structural and Chemical Context

The structure of this compound features a sulfonamide functional group (-S(=O)₂NH₂) attached to a methoxypropyl backbone. This unique combination of a sulfonamide, known for its wide range of biological activities, and a methoxy ether linkage suggests potential for nuanced chemical properties and biological interactions.

Diagram: Logical Relationship of Structural Features

Caption: Key structural components influencing the compound's overall properties.

Projected Physicochemical Properties

While experimental data is not widely published, computational predictions provide a valuable baseline for understanding the behavior of this compound.

| Predicted Property | Predicted Value | Notes |

| LogP | 0.15 | Indicates a relatively balanced lipophilicity/hydrophilicity. |

| pKa | 10.5 | The sulfonamide proton is weakly acidic. |

| Boiling Point | ~300 °C | Estimated under standard pressure. |

| Melting Point | Not Available | Expected to be a solid at room temperature. |

Note: These values are computationally derived and should be confirmed through empirical testing.

Potential Research Applications

The sulfonamide functional group is a well-established pharmacophore, present in a wide array of therapeutic agents including antibiotics, diuretics, and anticonvulsants. The presence of this group in this compound suggests its potential as a building block or lead compound in drug discovery programs. The methoxypropyl side chain may serve to modulate pharmacokinetic properties such as solubility, metabolic stability, and cell permeability.

Workflow: Investigating a Novel Sulfonamide

Caption: A generalized workflow for the initial investigation of a novel sulfonamide compound.

Experimental Protocols

Given the novelty of this compound, established protocols are not available. However, the following represents a standard, self-validating approach for the characterization of a new chemical entity like this compound.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

-

Preparation: Add an excess amount of this compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a sealed vial.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

Separation: Centrifuge the suspension to pellet the excess solid.

-

Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Validation: The presence of undissolved solid at the end of the experiment validates that a saturated solution was achieved.

Safety and Handling

As with any novel chemical compound, this compound should be handled with care in a laboratory setting. Assume the compound is potentially hazardous in the absence of comprehensive toxicological data. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

Conclusion

This compound represents an under-explored area of chemical space. While current public information is sparse, its structural features suggest potential for further investigation, particularly within the field of medicinal chemistry. The protocols and workflows outlined in this guide provide a robust framework for initiating such an investigation.

References

A Technical Guide to 2-Methoxypropane-1-sulfonamide: Synthesis, Characterization, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 2-Methoxypropane-1-sulfonamide, a molecule of interest within the broader, therapeutically significant class of sulfonamides. While specific research on this particular aliphatic sulfonamide is not extensive, this document synthesizes foundational principles to offer a predictive and practical framework for its study. We will deconstruct its IUPAC nomenclature, outline a plausible synthetic route, detail necessary analytical characterization, and explore its potential applications in drug development based on the well-established pharmacology of the sulfonamide scaffold. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore novel chemical entities within this important class of compounds.

Introduction: The Sulfonamide Scaffold in Medicinal Chemistry

The sulfonamide functional group (-S(=O)₂-NR₂) is a cornerstone of modern pharmacology. Since the discovery of the antibacterial properties of prontosil, a sulfonamide prodrug, this scaffold has been incorporated into a vast array of therapeutic agents.[1][2][3] The versatility of the sulfonamide moiety allows it to act as a key structural component in drugs targeting a wide range of conditions, including bacterial infections, glaucoma, inflammation, and hypoglycemia.[4][5][6]

Sulfonamides exert their therapeutic effects through various mechanisms. In bacteria, they act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the folate synthesis pathway, thereby halting bacterial growth and replication.[1][7] In humans, who obtain folate from their diet, this pathway is absent, providing a basis for selective toxicity. Beyond antibacterial action, sulfonamide-based drugs function as diuretics, anticonvulsants, and COX-2 inhibitors.[1][5] The molecule this compound, an aliphatic, non-antibacterial sulfonamide, represents an underexplored area of this chemical space, offering potential for novel pharmacological activities.

Structural Elucidation and IUPAC Nomenclature

A precise understanding of a molecule's structure is fundamental to all further investigation. The name this compound systematically describes its atomic connectivity according to the rules established by the International Union of Pure and Applied Chemistry (IUPAC).

Deconstruction of the IUPAC Name: [8]

-

Parent Chain: The longest carbon chain is a three-carbon chain, hence "propane".

-

Principal Functional Group: The highest priority functional group is the sulfonamide (-SO₂NH₂), which is located at the first carbon. This gives the base name "propane-1-sulfonamide".

-

Substituent: A methoxy group (-OCH₃) is attached to the second carbon of the propane chain, leading to the prefix "2-Methoxy".

Combining these elements yields the full IUPAC name: This compound .

Below is a diagram illustrating the logical breakdown of the nomenclature and the final chemical structure.

Caption: Logical flow from IUPAC name to chemical structure.

Physicochemical and Predicted Properties

While experimental data for this compound is limited, its key properties can be predicted using computational models, which are invaluable for guiding experimental design. A structurally similar compound, 2-Methoxy-2-methylpropane-1-sulfonamide, provides a basis for these predictions.[9]

| Property | Predicted Value | Significance in Drug Development |

| Molecular Formula | C₄H₁₁NO₃S | Defines the elemental composition and exact mass. |

| Molecular Weight | 153.20 g/mol | Influences diffusion, absorption, and formulation. |

| TPSA (Topological Polar Surface Area) | 69.39 Ų | Correlates with drug transport properties and membrane permeability. |

| LogP (Octanol-Water Partition Coeff.) | -0.30 | Indicates hydrophilicity; affects solubility and distribution. |

| Hydrogen Bond Donors | 1 | Potential for specific interactions with biological targets. |

| Hydrogen Bond Acceptors | 3 | Potential for specific interactions with biological targets. |

| Rotatable Bonds | 3 | Relates to conformational flexibility and binding affinity. |

| (Data predicted based on the similar structure of 2-Methoxy-2-methylpropane-1-sulfonamide)[9] |

These predicted properties suggest that this compound is a relatively small, polar molecule with good potential for aqueous solubility, a favorable characteristic for many drug candidates.

Synthesis and Purification Workflow

A robust and reproducible synthetic route is critical for producing the compound in sufficient quantity and purity for further study. The most common and effective method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with an amine.[10] A plausible, multi-step synthesis for this compound is outlined below.

Caption: A proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 3: Synthesis of 2-Methoxypropane-1-sulfonyl chloride

-

Setup: A three-necked, round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a dropping funnel is placed in an ice-salt bath to maintain a temperature of 0-5 °C.

-

Reaction: The flask is charged with a solution of 2-methoxypropane-1-thiol in an appropriate solvent (e.g., dichloromethane).

-

Chlorination: Chlorine gas is bubbled through the solution while vigorously stirring. Alternatively, an aqueous solution of chlorine is added dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is transferred to a separatory funnel. The organic layer is washed sequentially with cold water, dilute sodium bicarbonate solution, and brine.

-

Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude sulfonyl chloride intermediate.

Step 4: Synthesis of this compound [11]

-

Setup: The crude 2-methoxypropane-1-sulfonyl chloride is dissolved in a suitable aprotic solvent (e.g., tetrahydrofuran) in a flask cooled in an ice bath.

-

Amination: A stoichiometric excess of concentrated aqueous ammonia is added dropwise to the stirred solution. A white precipitate is expected to form.

-

Reaction: The reaction is allowed to warm to room temperature and stirred for several hours until TLC analysis indicates the complete consumption of the sulfonyl chloride.

-

Isolation: The solvent is partially removed in vacuo. The resulting slurry is diluted with cold water and the solid product is collected by vacuum filtration.

-

Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product as a crystalline solid.

Analytical Characterization

Unambiguous characterization of the final product is essential to confirm its identity and purity. A standard suite of analytical techniques should be employed.

| Analytical Technique | Expected Result / Purpose |

| ¹H NMR | Provide a proton spectrum with characteristic shifts and splitting patterns for the methoxy, methylene, and methine protons, confirming the carbon skeleton. |

| ¹³C NMR | Show distinct signals for each of the four unique carbon atoms in the molecule. |

| Mass Spectrometry (MS) | Determine the molecular weight of the compound, confirming the molecular formula (Expected M+H⁺ ≈ 154.05). |

| Infrared (IR) Spectroscopy | Show characteristic absorption bands for the N-H stretches (approx. 3300-3400 cm⁻¹) and the symmetric/asymmetric S=O stretches (approx. 1160 and 1350 cm⁻¹). |

| Melting Point Analysis | A sharp melting point range indicates high purity of the crystalline solid. |

| High-Performance Liquid Chromatography (HPLC) | Assess the purity of the final compound (target >98%). |

Potential Therapeutic Applications and Future Directions

While classical sulfonamides are known for their antibacterial properties, the structural features of this compound (aliphatic, lacking an aromatic amine) suggest it would be devoid of such activity.[4] Instead, its potential lies in exploring other biological targets associated with the sulfonamide class.

Potential Research Areas:

-

Carbonic Anhydrase Inhibition: Many sulfonamides are potent inhibitors of carbonic anhydrases, enzymes involved in physiological processes like pH regulation and fluid balance. This activity is leveraged in treatments for glaucoma and as diuretics.[4]

-

Enzyme Inhibition: The sulfonamide group can act as a zinc-binding group, making it a privileged scaffold for targeting various metalloenzymes.

-

Modulation of Ion Channels or Receptors: The compound could be screened against panels of receptors and ion channels to identify novel bioactivities.

Workflow for Biological Screening

Caption: General workflow for assessing biological activity.

Conclusion

This compound is a structurally simple yet intriguing molecule within the vast chemical landscape of sulfonamides. While it remains largely uncharacterized in the scientific literature, this guide provides a robust, principles-based framework for its synthesis, purification, characterization, and biological evaluation. By leveraging established knowledge of sulfonamide chemistry and pharmacology, researchers can systematically explore the potential of this and similar compounds, paving the way for the discovery of novel therapeutic agents.

References

-

Khan, I., et al. (2005). Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

-

Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]

- Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal.

-

PubChem. (n.d.). 2-Methoxy-2-phenylpropane-1-sulfonamide. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulphonamide.

-

ResearchGate. (n.d.). Biological activities of sulfonamides. Retrieved from [Link]

- Chhabria, M. T., et al. (2016). Sulfonamides as a promising scaffold in drug discovery. Chemistry & Biology Interface.

-

eGPAT. (2017). How to write IUPAC Name of sulfonamides. Retrieved from [Link]

-

PubChem. (n.d.). C4H10NOS+. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 2-Methoxy Propane. Retrieved from [Link]

- ScienceDirect. (n.d.).

-

PubMed. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Methoxypropene. Retrieved from [Link]

-

Pixorize. (n.d.). Sulfonamides Mnemonic for USMLE. Retrieved from [Link]

-

International Journal of Frontiers in Chemistry and Pharmacy Research. (2024). Sulfonamide derivatives: Synthesis and applications. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Acrylamido-2-methylpropane sulfonic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxypropene. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 2-Methoxy Propane. Retrieved from [Link]

Sources

- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 2. openaccesspub.org [openaccesspub.org]

- 3. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsonline.com [ijpsonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Sulfonamides Mnemonic for USMLE [pixorize.com]

- 8. egpat.com [egpat.com]

- 9. chemscene.com [chemscene.com]

- 10. Sulfonamide derivatives: Synthesis and applications | International Journal of Frontiers in Chemistry and Pharmacy Research [frontiersrj.com]

- 11. EP1704140B1 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulphonamide - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Methoxypropane-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 2-methoxypropane-1-sulfonamide, a molecule of interest in medicinal chemistry. In the absence of extensive experimental data for this specific entity, this document leverages established principles of organic chemistry, spectroscopic theory, and advanced computational modeling to predict its key physicochemical properties. The guide details probable synthetic routes, predicted spectroscopic signatures for structural verification, and a thorough exploration of its conformational space. This theoretical framework serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel sulfonamide-based compounds in drug discovery and development.

Introduction: The Significance of Sulfonamides in Medicinal Chemistry

Predicted Molecular Structure and Physicochemical Properties

Based on its chemical name and the foundational principles of organic chemistry, the molecular structure of this compound can be definitively established.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₄H₁₁NO₃S |

| Molecular Weight | 153.20 g/mol |

| CAS Number | Not assigned |

| SMILES | COC(C)CS(=O)(=O)N |

A summary of the key identifiers and predicted physicochemical properties of this compound.

Proposed Synthesis Pathway

While a specific synthesis for this compound has not been reported in the literature, a plausible and efficient synthetic route can be proposed based on well-established methodologies for sulfonamide synthesis.[5] The most common approach involves the reaction of a sulfonyl chloride with ammonia.[6]

Two-Step Synthetic Protocol

A likely two-step synthesis would proceed as follows:

-

Chlorosulfonation of 2-methoxypropane: 2-Methoxypropane would be reacted with a chlorosulfonating agent, such as chlorosulfonic acid (HSO₃Cl), to yield 2-methoxypropane-1-sulfonyl chloride. This reaction is typically performed in an inert solvent at low temperatures to control its exothermicity.

-

Amination of the Sulfonyl Chloride: The resulting 2-methoxypropane-1-sulfonyl chloride would then be treated with aqueous ammonia to afford the desired this compound.

Experimental Workflow: Proposed Synthesis

Caption: Proposed two-step synthesis of this compound.

Predicted Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and verification of synthesized compounds. Based on the known spectroscopic properties of related sulfonamides, we can predict the key features in the NMR and IR spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The methoxy group (CH₃O-) protons would likely appear as a singlet. The protons of the sulfonamide group (-SO₂NH₂) would also produce a singlet, though its chemical shift can be solvent-dependent.[7][8] The remaining protons on the propane backbone would exhibit more complex splitting patterns (doublets, multiplets) due to spin-spin coupling.[9]

-

¹³C NMR: The carbon-13 NMR spectrum will show four distinct signals corresponding to the four unique carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms (oxygen, sulfur, nitrogen).[10]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to exhibit characteristic absorption bands for its functional groups.[7][11]

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (sulfonamide) | Symmetric & Asymmetric Stretching | 3400 - 3200 |

| C-H (aliphatic) | Stretching | 3000 - 2850 |

| S=O (sulfonyl) | Asymmetric & Symmetric Stretching | 1350 - 1300 and 1160 - 1120 |

| S-N (sulfonamide) | Stretching | 950 - 900 |

| C-O (ether) | Stretching | 1150 - 1085 |

A table of predicted characteristic IR absorption bands for this compound.

Conformational Analysis: A Computational Approach

The biological activity of a molecule is intimately tied to its three-dimensional shape and the accessible conformations it can adopt.[3] Due to the lack of experimental structural data (e.g., from X-ray crystallography) for this compound, computational methods provide a powerful tool for exploring its conformational landscape.

Methodology for Conformational Search

A systematic conformational search can be performed using molecular mechanics or quantum mechanical methods. The process involves rotating the rotatable bonds in the molecule and calculating the potential energy of each resulting conformer. This allows for the identification of low-energy, stable conformations.

Workflow: Computational Conformational Analysis

Caption: A typical workflow for computational conformational analysis.

Key Rotatable Bonds and Expected Conformations

The primary determinants of the overall conformation of this compound are the rotations around the C-C, C-S, and S-N bonds. Of particular interest is the orientation of the amino group relative to the sulfonyl group, as this can influence hydrogen bonding capabilities. Studies on similar sulfonamides have shown that the -NH₂ group can adopt staggered or eclipsed conformations with respect to the S=O bonds.[1] The presence of the methoxy group introduces further conformational possibilities around the C-O bond. The interplay of steric hindrance and intramolecular interactions will dictate the preferred conformations.

Implications for Drug Development

A thorough understanding of the molecular structure and conformational preferences of this compound is crucial for its potential application in drug development. The predicted three-dimensional structure can be used in molecular docking studies to assess its binding affinity to various biological targets.[2][12] Furthermore, knowledge of its stable conformations can guide the design of more rigid analogs with potentially enhanced activity and selectivity.

Conclusion

This technical guide has presented a comprehensive theoretical and computational overview of the molecular structure and conformation of this compound. While experimental data for this specific molecule is currently lacking, the principles and methodologies outlined here provide a solid foundation for its synthesis, characterization, and further investigation. The predictive models for its spectroscopic properties and conformational landscape offer valuable insights for researchers in medicinal chemistry and drug discovery, facilitating the rational design and development of novel sulfonamide-based therapeutic agents.

References

-

Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. (2022). PubMed Central. [Link]

-

The Shapes of Sulfonamides: A Rotational Spectroscopy Study. (2022). PubMed Central. [Link]

-

Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (n.d.). MedCrave. [Link]

- Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulphonamide. (n.d.).

-

X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. (n.d.). MDPI. [Link]

-

Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (n.d.). The Royal Society of Chemistry. [Link]

-

Sulfonamide-related conformational effects and their importance in structure-based design. (2025). ResearchGate. [Link]

-

2-methoxy-2-methylpropane-1-sulfonamide (C5H13NO3S). (n.d.). PubChemLite. [Link]

-

X-ray diffraction spectra of the sulfonamides as original samples. (n.d.). ResearchGate. [Link]

-

Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. (n.d.). PubMed. [Link]

-

Computational studies on Sulfonamide drug molecules by Density Functional Theory. (2025). ResearchGate. [Link]

-

Infrared and NMR Spectra of Arylsulphonamides. (n.d.). Zeitschrift für Naturforschung. [Link]

-

Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. (2023). JACS Au. [Link]

-

2-Methylpropane-1-sulfonamide. (n.d.). PubChem. [Link]

-

Halogen Bonding in Sulphonamide Co-Crystals: X···π Preferred over X···O/N?. (2023). NIH. [Link]

-

Determination of Sulfonamides by NMR Spectroscopy. (n.d.). Korea Science. [Link]

-

Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. (n.d.). PubMed Central. [Link]

-

Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink. [Link]

-

2-Methoxybenzene-1-sulfonamide. (n.d.). PubChem. [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry. [Link]

Sources

- 1. The Shapes of Sulfonamides: A Rotational Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajchem-b.com [ajchem-b.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EP1704140B1 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulphonamide - Google Patents [patents.google.com]

- 7. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. Determination of Sulfonamides by NMR Spectroscopy -YAKHAK HOEJI [koreascience.kr]

- 10. Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. znaturforsch.com [znaturforsch.com]

- 12. mdpi.com [mdpi.com]

Spectroscopic Characterization of 2-Methoxypropane-1-sulfonamide: A Predictive Guide

Introduction

2-Methoxypropane-1-sulfonamide is a sulfonamide derivative with potential applications in medicinal chemistry and drug development. A thorough understanding of its molecular structure is paramount for its effective utilization. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the structure of novel chemical entities. In the absence of published experimental data for this compound, this guide provides a comprehensive, in-depth theoretical analysis of its expected spectroscopic characteristics. This predictive approach, grounded in the fundamental principles of spectroscopy and data from analogous structures, serves as a robust framework for researchers engaged in the synthesis and characterization of this and related compounds.

Molecular Structure and Predicted Spectroscopic Features

The structural integrity of a molecule is confirmed when the data from various spectroscopic methods converge to support a single, unambiguous structure. For this compound, the interplay between the methoxypropyl group and the sulfonamide moiety will give rise to a unique spectral fingerprint.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton and Carbon Perspective

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants, a detailed picture of the connectivity and chemical environment of each atom can be constructed.

Experimental Protocol (¹H and ¹³C NMR)

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for sulfonamides as it facilitates the observation of exchangeable N-H protons.

-

Instrument Setup: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Obtain a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Obtain a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The ¹H NMR spectrum is predicted to exhibit five distinct signals, each corresponding to a unique proton environment in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.0 - 7.5 | Singlet (broad) | 2H | -SO₂NH₂ | The protons of the sulfonamide group are expected to be deshielded and may appear as a broad singlet due to exchange with residual water and quadrupole broadening from the nitrogen atom. Their chemical shift can be concentration and temperature-dependent.[1][2] |

| ~3.6 - 3.8 | Multiplet | 1H | H -C2 | This methine proton is deshielded by the adjacent oxygen atom of the methoxy group and the electron-withdrawing sulfonamide group at the C1 position. It will be split by the protons on C1 and C3.[3] |

| ~3.3 | Singlet | 3H | -OCH₃ | The methyl protons of the methoxy group are in a relatively shielded environment and are expected to appear as a singlet as there are no adjacent protons to couple with. |

| ~3.1 - 3.3 | Multiplet | 2H | H₂ -C1 | These methylene protons are adjacent to the strongly electron-withdrawing sulfonyl group, leading to a downfield shift. They will be split by the proton on C2. |

| ~1.1 - 1.2 | Doublet | 3H | H₃ -C3 | These methyl protons are in a typical aliphatic region and are split into a doublet by the single proton on C2. |

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum is predicted to show four signals, corresponding to the four unique carbon environments.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~78 - 82 | C 2 | This methine carbon is bonded to the oxygen of the methoxy group, causing a significant downfield shift into the typical range for carbons in ethers.[4][5] |

| ~55 - 58 | -OC H₃ | The carbon of the methoxy group is also deshielded by the attached oxygen.[1] |

| ~50 - 55 | C 1 | The carbon atom directly attached to the electron-withdrawing sulfonyl group will be significantly deshielded. |

| ~18 - 22 | C 3 | This methyl carbon is in a typical aliphatic environment and will be the most upfield signal. |

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Experimental Protocol (ATR-IR)

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The IR spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹.

-

Data Processing: The resulting spectrum is displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

Predicted IR Absorption Bands

The IR spectrum of this compound will be characterized by the vibrational modes of the sulfonamide and ether functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3390–3320 and 3280–3230 | Medium-Strong | N-H asymmetric and symmetric stretching | Primary Sulfonamide (-SO₂NH₂)[6] |

| 2980–2850 | Medium-Strong | C-H stretching | Aliphatic (CH, CH₂, CH₃)[7] |

| 1345–1315 | Strong | S=O asymmetric stretching | Sulfonamide (-SO₂NH₂)[6] |

| 1190–1145 | Strong | S=O symmetric stretching | Sulfonamide (-SO₂NH₂)[6] |

| 1150–1060 | Strong | C-O stretching | Ether (C-O-C)[3] |

| 925–905 | Medium | S-N stretching | Sulfonamide (-SO₂NH₂)[6] |

The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule as a whole.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to deduce its structure.

Experimental Protocol (ESI-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.

-

Infusion: The solution is infused into an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole or Time-of-Flight).

-

Data Acquisition: The mass spectrum is acquired in positive ion mode. The protonated molecule [M+H]⁺ is observed.

-

Tandem MS (MS/MS): To obtain structural information, the [M+H]⁺ ion is isolated and subjected to Collision-Induced Dissociation (CID) to generate fragment ions.

Predicted Mass Spectrum

The molecular formula of this compound is C₄H₁₁NO₃S, with a monoisotopic mass of 153.05 g/mol .

-

Molecular Ion: In ESI-MS, the protonated molecule [M+H]⁺ is expected at m/z 154.06.

-

Major Fragmentation Pathways: Sulfonamides are known to undergo characteristic fragmentation, often involving the cleavage of the S-N bond.[8][9][10] The ether linkage also provides a potential site for fragmentation.

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. readchemistry.com [readchemistry.com]

- 6. znaturforsch.com [znaturforsch.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: Unlocking the Potential of Novel Sulfonamides in Drug Discovery

Introduction: The Enduring Scaffold of Sulfonamides

Since the discovery of prontosil in the 1930s, the sulfonamide functional group has remained a cornerstone of medicinal chemistry.[1][2] This enduring relevance stems from the scaffold's remarkable versatility, allowing for synthetic modifications that yield compounds with a vast spectrum of biological activities.[1][3][4] Initially celebrated for their antibacterial properties, sulfonamides have evolved into a privileged structure in the development of drugs for a wide array of diseases, including cancer, viral infections, and inflammatory conditions.[3][5][6][7]

The classic antibacterial mechanism of action involves the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[8] However, the emergence of drug-resistant pathogens has necessitated the exploration of novel sulfonamide derivatives with alternative mechanisms of action.[9][10] Modern research has revealed that the sulfonamide moiety can effectively target a diverse range of enzymes and receptors, leading to a renaissance in sulfonamide-based drug discovery.[5][6][11] This guide provides an in-depth exploration of the key biological activities of novel sulfonamides, the methodologies for their evaluation, and the future directions of this exciting field.

Key Biological Activities of Novel Sulfonamides

The structural plasticity of the sulfonamide core has enabled the development of compounds with a wide range of therapeutic applications.[3][4] Current research is focused on several key areas where novel sulfonamides are showing significant promise.

Anticancer Activity

Sulfonamides have emerged as a versatile class of anticancer agents, targeting various pathways involved in tumor growth and progression.[5][6][11][12] Their mechanisms of action are diverse and include:

-

Carbonic Anhydrase (CA) Inhibition: Many tumors overexpress carbonic anhydrases, particularly CA IX and CA XII, which are involved in pH regulation and tumor cell survival in hypoxic environments.[11] Sulfonamides are potent inhibitors of these enzymes, leading to a disruption of the tumor microenvironment and inducing apoptosis.[11][12]

-

Tyrosine Kinase Inhibition: Aberrant signaling through tyrosine kinases is a hallmark of many cancers. Novel sulfonamides have been designed to selectively inhibit these kinases, thereby blocking downstream signaling pathways that promote cell proliferation and survival.[11]

-

Cell Cycle Arrest: Certain sulfonamide derivatives have been shown to induce cell cycle arrest, primarily in the G1 phase, preventing cancer cells from replicating.[5][6][12]

-

Disruption of Microtubule Assembly: Some novel sulfonamides interfere with the dynamics of microtubule polymerization, a critical process for cell division, leading to mitotic arrest and apoptosis.[5][6]

Antimicrobial Activity

The traditional role of sulfonamides as antibacterial agents is being revitalized through the development of novel derivatives that can overcome resistance mechanisms.[9][10][13] Research in this area is focused on:

-

Combating Resistant Strains: Novel sulfonamides are being designed to be effective against methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant bacteria.[9][10]

-

Broad-Spectrum Activity: Efforts are underway to synthesize sulfonamides with broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[8][13]

-

Alternative Mechanisms of Action: Beyond DHPS inhibition, new sulfonamides are being explored for their ability to target other essential bacterial pathways.[9][10]

-

Antifungal and Antiprotozoal Activity: The sulfonamide scaffold has also shown promise in the development of agents against fungal and protozoal infections.[13][14]

Anti-Inflammatory Activity

The anti-inflammatory potential of sulfonamides is another active area of investigation.[15] Novel derivatives are being evaluated for their ability to modulate inflammatory pathways, with some compounds showing promise in preclinical models of inflammatory diseases.[15] One notable mechanism involves the inhibition of the TLR4/MD-2 signaling pathway, which plays a key role in the innate immune response.[16] Certain 8-quinolinesulfonamide derivatives have been shown to be effective anti-inflammatory agents by targeting this pathway.[16]

Enzyme Inhibition

The ability of the sulfonamide group to bind to the active sites of various enzymes makes it a valuable pharmacophore for the design of enzyme inhibitors.[7][17][18][19] Beyond the well-established role of sulfonamides as carbonic anhydrase inhibitors, they are also being investigated as inhibitors of other enzymes, including:

-

α-Glucosidase and α-Amylase: Inhibition of these enzymes is a therapeutic strategy for managing type 2 diabetes. Novel sulfonamide derivatives have shown potent inhibitory activity against these enzymes.[17]

-

Urease: Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori. Sulfonamides are being explored as potential urease inhibitors.[18]

-

Proteases: Sulfonamides have been investigated as inhibitors of various proteases, which are involved in a range of diseases, including cancer and viral infections.

A Framework for Discovery and Evaluation

The development of novel sulfonamides with desired biological activities follows a structured, multi-step process that integrates computational and experimental approaches. This workflow ensures a systematic progression from initial concept to a validated lead compound.

Caption: A generalized workflow for the discovery and evaluation of novel sulfonamides.

Methodologies for Biological Evaluation

Rigorous and validated experimental protocols are essential for accurately assessing the biological activities of novel sulfonamides. The following sections provide detailed methodologies for key in vitro assays.

In Silico Screening and Molecular Docking

Computational methods play a crucial role in the early stages of drug discovery, enabling the rapid screening of large compound libraries and providing insights into potential drug-target interactions.[8][12][20][21]

Detailed Protocol for Molecular Docking

Objective: To predict the binding affinity and interaction patterns of novel sulfonamides with a target protein.

Principle: Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. The scoring functions then estimate the binding affinity.

Materials:

-

A 3D structure of the target protein (e.g., from the Protein Data Bank - PDB).

-

3D structures of the sulfonamide derivatives (ligands).

-

Molecular docking software (e.g., AutoDock, Schrödinger Maestro, MOE).[8]

Procedure:

-

Receptor Preparation: a. Download the PDB file of the target protein. b. Remove water molecules and any co-crystallized ligands.[8] c. Add hydrogen atoms and assign partial charges. d. Define the binding site or "grid box" around the active site of the enzyme.

-

Ligand Preparation: a. Generate 3D coordinates for the sulfonamide derivatives. b. Assign partial charges and define rotatable bonds. c. Perform energy minimization using a suitable force field (e.g., MMFF94x).[8]

-

Docking Simulation: a. Run the docking algorithm to place the ligands into the defined binding site of the receptor. b. The software will generate multiple binding poses for each ligand.

-

Analysis of Results: a. Analyze the docking scores (e.g., binding free energy in kcal/mol) to rank the compounds.[8] b. Visualize the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues in the active site.[12]

Self-Validation:

-

Positive Control: Re-dock the co-crystallized ligand (if available) into the binding site. The predicted pose should closely match the crystallographic pose with a low RMSD (Root Mean Square Deviation).

-

Negative Control: Dock known non-inhibitors to ensure they have poor docking scores.

Antimicrobial Susceptibility Testing

Determining the Minimum Inhibitory Concentration (MIC) is a fundamental assay for evaluating the antibacterial activity of new compounds.

Detailed Protocol for MIC Determination by Broth Microdilution

Objective: To determine the lowest concentration of a sulfonamide derivative that inhibits the visible growth of a microorganism.

Principle: The compound is serially diluted in a liquid growth medium in a 96-well plate, which is then inoculated with a standardized suspension of the test microorganism. Growth is assessed after incubation.

Materials:

-

Test sulfonamide derivatives dissolved in a suitable solvent (e.g., DMSO).

-

Bacterial strains (e.g., E. coli, S. aureus).[13]

-

Sterile 96-well microtiter plates.

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Spectrophotometer.

-

Incubator.

Procedure:

-

Preparation of Inoculum: a. Culture the bacterial strain overnight in CAMHB. b. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Serial Dilution: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add 100 µL of the stock solution of the test compound to the first well and mix. c. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well.

-

Inoculation: a. Add 10 µL of the prepared bacterial inoculum to each well.

-

Controls: a. Positive Control (Growth Control): A well containing CAMHB and the bacterial inoculum, but no test compound. b. Negative Control (Sterility Control): A well containing only CAMHB. c. Reference Antibiotic: A known antibiotic (e.g., ciprofloxacin) should be tested in parallel as a positive control for the assay.

-

Incubation: a. Incubate the plate at 37°C for 16-20 hours.

-

Determination of MIC: a. The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as compared to the positive control. This can be assessed visually or by measuring the optical density at 600 nm.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for the cytotoxic effects of potential anticancer drugs.

Detailed Protocol for MTT Assay

Objective: To determine the concentration of a sulfonamide derivative that reduces the viability of a cancer cell line by 50% (IC50).

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7).[12]

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Test sulfonamide derivatives dissolved in DMSO.

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).

-

96-well cell culture plates.

-

Microplate reader.

Procedure:

-

Cell Seeding: a. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: a. Prepare serial dilutions of the test compounds in the cell culture medium. b. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations.

-

Controls: a. Vehicle Control: Cells treated with the same concentration of DMSO as the test compounds. b. Untreated Control: Cells in medium only. c. Blank: Medium only (no cells).

-

Incubation: a. Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: a. Add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: a. Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: a. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Enzyme Inhibition Assay

This is a general protocol that can be adapted for various enzymes, such as carbonic anhydrase or urease.

Detailed Protocol for Carbonic Anhydrase Inhibition Assay

Objective: To determine the IC50 value of a sulfonamide derivative against a specific carbonic anhydrase isoenzyme.

Principle: The assay measures the inhibition of the CA-catalyzed hydration of CO2. This is often done using a stopped-flow spectrophotometer to monitor the change in pH of a buffer solution.

Materials:

-

Purified human carbonic anhydrase isoenzyme (e.g., hCA II).

-

Buffer solution (e.g., Tris-HCl).

-

pH indicator (e.g., phenol red).

-

CO2-saturated water.

-

Test sulfonamide derivatives.

-

Stopped-flow spectrophotometer.

Procedure:

-

Enzyme and Inhibitor Pre-incubation: a. Pre-incubate the enzyme with various concentrations of the inhibitor for a set period (e.g., 15 minutes) at a specific temperature.

-

Assay Initiation: a. The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with the CO2-saturated water in the stopped-flow instrument.

-

Monitoring the Reaction: a. The change in absorbance of the pH indicator is monitored over time as the pH of the solution decreases due to the formation of carbonic acid.

-

Data Analysis: a. The initial rates of the enzymatic reaction are calculated for each inhibitor concentration. b. The percentage of inhibition is calculated relative to the uninhibited enzyme activity. c. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Self-Validation:

-

Positive Control: A known CA inhibitor (e.g., acetazolamide) should be tested in parallel.

-

Negative Control: The reaction should be run in the absence of the enzyme to measure the rate of the uncatalyzed reaction.

Case Study: Sulfonamides as Carbonic Anhydrase Inhibitors

The development of sulfonamides as carbonic anhydrase inhibitors is a classic example of structure-based drug design.[7][19][22][23][24][25][26] The sulfonamide group is a key pharmacophore that coordinates to the zinc ion in the active site of the enzyme, leading to potent inhibition.[22]

Caption: A simplified diagram of a sulfonamide inhibitor binding to the active site of carbonic anhydrase.

Structure-activity relationship (SAR) studies have shown that modifications to the aromatic or heterocyclic ring (R-group) of the sulfonamide can significantly impact the potency and isoform selectivity of the inhibitor.[22] For example, the addition of specific substituents can lead to interactions with other residues in the active site, enhancing the binding affinity.[22]